molecular formula C17H14N4O6S2 B2540929 N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide CAS No. 1005303-98-9

N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide

Cat. No.: B2540929
CAS No.: 1005303-98-9
M. Wt: 434.44
InChI Key: ZEMHJNDXKJAVAK-UHFFFAOYSA-N
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Description

N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide is a useful research compound. Its molecular formula is C17H14N4O6S2 and its molecular weight is 434.44. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Applications

The chemical compound N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide is a part of broader research into the synthesis and characterization of novel cyclic compounds containing aminobenzenesulfonamide. Such compounds, including derivatives of aminobenzenesulfonamide, have shown versatile and valuable chemical properties not only in organic syntheses but also in the pharmaceutical industry. This highlights the compound's role in facilitating the discovery of sulfonamide or sultam-based functional molecules and pharmaceuticals. Research into sequential Nicholas and Pauson-Khand reactions has contributed to the synthesis of unique polyheterocyclic compounds, indicating the compound's utility in complex chemical syntheses (Kyosuke Kaneda, 2020).

Antioxidant Activity

Investigations into the ABTS/PP decolorization assay of antioxidant capacity have shed light on the reaction pathways underlying antioxidant capacity assays, where the compound could potentially contribute to understanding the mechanisms of antioxidant activity. This is particularly relevant in evaluating the antioxidant capacity of various substances, suggesting the compound's potential application in antioxidant research (I. Ilyasov, V. Beloborodov, I. Selivanova, R. Terekhov, 2020).

Sulfonamide-Based Medicinal Chemistry

Sulfonamides, including derivatives of this compound, have been foundational in the development of antimicrobial drugs. Recent advances in sulfonamide-based medicinal chemistry have expanded their applications to include antimicrobial, anticancer, antiparasitic, anti-inflammatory, and various other therapeutic areas. This underscores the compound's importance in the ongoing development of new sulfonamide-based drug molecules with broad spectrum, high activity, and low toxicity (He Shichao, Ponmani Jeyakkumar, A. S. Rao, Wang Xianlong, Zhang Hui-zhen, Zhou Cheng-he, 2016).

Photosensitive Protecting Groups

Research into photosensitive protecting groups, including 2,4-dinitrobenzenesulfenyl, has demonstrated the potential of such groups in synthetic chemistry. The application of these groups shows promise for future developments, indicating the relevance of compounds like this compound in the creation of novel synthetic methodologies that could have pharmaceutical and material science applications (B. Amit, U. Zehavi, A. Patchornik, 1974).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied as a potential drug, its mechanism of action would involve interacting with a specific biological target .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its toxicity, reactivity, and environmental impact. Without specific studies, it’s difficult to provide detailed information .

Future Directions

The future research directions for this compound could involve further studying its synthesis, exploring its potential uses, and investigating its mechanism of action .

Properties

IUPAC Name

N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O6S2/c1-28(24,25)17-10-9-16(18-19-17)12-3-2-4-13(11-12)20-29(26,27)15-7-5-14(6-8-15)21(22)23/h2-11,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEMHJNDXKJAVAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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